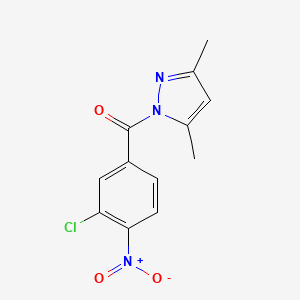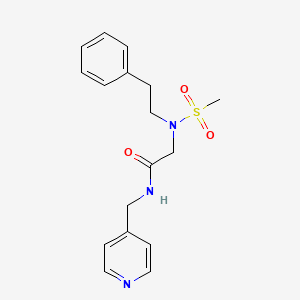
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
Mecanismo De Acción
MPEP acts as a selective antagonist of the N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide receptor subtype. This receptor is involved in the regulation of glutamate neurotransmission, which is thought to play a role in a variety of neurological and psychiatric disorders. By blocking the this compound receptor, MPEP can modulate glutamate signaling and potentially reduce symptoms of these disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects. It can reduce the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. It can also modulate the release of glutamate and other neurotransmitters, which may be involved in its effects on anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MPEP is its high selectivity for the N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide receptor subtype. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation is that MPEP has relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Direcciones Futuras
There are many potential future directions for research on MPEP. One area of interest is in the development of more potent and selective N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide antagonists. Another area of research is in the investigation of the role of this compound in other neurological and psychiatric disorders, such as Parkinson's disease and autism spectrum disorders. Finally, further research is needed to determine the safety and efficacy of MPEP in human clinical trials.
Métodos De Síntesis
The synthesis of MPEP involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-pyridinemethanol with 2-bromoethylphenylsulfone to form the intermediate 4-(2-phenylethylsulfonyl)pyridine. This intermediate is then reacted with N-Boc-glycine and triethylamine to form the protected MPEP precursor. The final step involves the deprotection of the Boc group using trifluoroacetic acid to yield the final product, MPEP.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. One of the most promising areas of research is in the treatment of anxiety and depression. Studies have shown that MPEP can reduce anxiety-like behavior in animal models, and may have antidepressant effects as well.
Another area of research is in the treatment of addiction. MPEP has been shown to reduce cocaine self-administration in rats, and may have potential as a treatment for cocaine addiction. It has also been studied for its potential in the treatment of alcohol addiction.
Propiedades
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(22,23)20(12-9-15-5-3-2-4-6-15)14-17(21)19-13-16-7-10-18-11-8-16/h2-8,10-11H,9,12-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYAZJQADDVLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

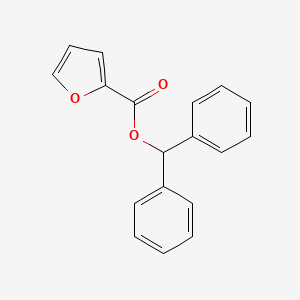
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
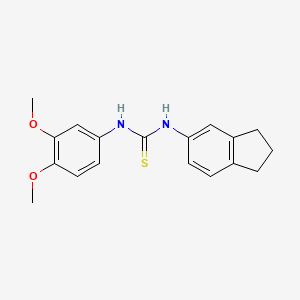
![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)
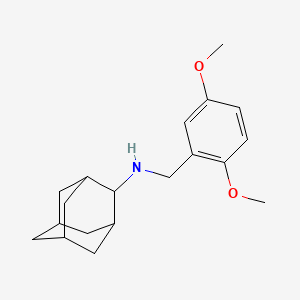
![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)


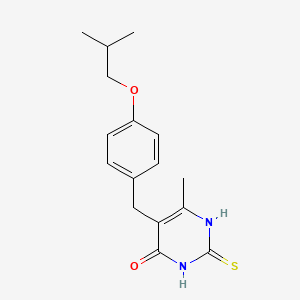
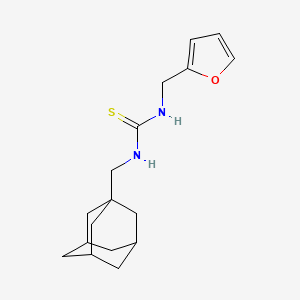

![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)
